

Technical Guide: 3-Hydroxy Desloratadine-d4 - Certificate of Analysis and Specifications

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Compound of Interest

Compound Name: 3-Hydroxy desloratadine-d4

Cat. No.: B15559657

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This technical guide provides a comprehensive overview of the certificate of analysis and specifications for **3-Hydroxy desloratadine-d4**, a critical internal standard used in bioanalytical and pharmacokinetic studies. This document outlines key quality attributes, analytical methodologies, and a typical quality control workflow for this stable isotope-labeled compound.

Specifications

3-Hydroxy desloratadine-d4 is the deuterated analog of 3-Hydroxy desloratadine, an active metabolite of desloratadine. As a stable isotope-labeled internal standard, its purity and identity are paramount for ensuring the accuracy and reliability of quantitative bioanalytical methods. The following table summarizes the typical specifications for **3-Hydroxy desloratadine-d4** based on information from various suppliers.

Parameter	Specification	Source
Identity		
CAS Number	1246819-99-7	[1] [2] [3] [4]
Molecular Formula	C19H15D4CIN2O	[1] [2] [4] [5]
Molecular Weight	330.84 g/mol	[1] [3] [4] [5]
IUPAC Name	8-chloro-11-(piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[5] [6]cyclohepta[1,2-b]pyridin-3-ol	[2]
Purity		
Chemical Purity (HPLC)	≥98%	[5]
Isotopic Purity	≥99.1% Deuterium incorporation (d4)	[5]
d0 Content	≤0.08%	[5]
d1 Content	≤0.33%	[5]
d2 Content	≤0.22%	[5]
d3 Content	≤1.96%	[5]
Physical/Chemical Properties		
Appearance	Light yellow solid	[5]
Melting Point	>220 °C (decomposition)	[5]
Solubility	Methanol	[5]
Storage Conditions	Long-term: -20°C, Short-term: Room Temperature. Store under an inert atmosphere.	[1] [5]

Experimental Protocols

Identity Confirmation by Mass Spectrometry and NMR Spectroscopy

Objective: To confirm the chemical structure and isotopic labeling of **3-Hydroxy desloratadine-d4**.

Methodology:

- Mass Spectrometry (MS):
 - Prepare a dilute solution of **3-Hydroxy desloratadine-d4** in a suitable solvent (e.g., methanol).
 - Infuse the solution directly into a high-resolution mass spectrometer.
 - Acquire the mass spectrum in positive ion mode.
 - Expected Result: The observed mass-to-charge ratio (m/z) should be consistent with the calculated molecular weight of the deuterated compound (330.84). The isotopic distribution pattern should confirm the presence of four deuterium atoms.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve an accurately weighed sample of **3-Hydroxy desloratadine-d4** in a deuterated solvent (e.g., Methanol-d4).
 - Acquire the ^1H NMR spectrum.
 - Expected Result: The proton NMR spectrum should be consistent with the structure of 3-Hydroxy desloratadine, with the absence of signals corresponding to the deuterated positions on the piperidine ring.[5]

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of **3-Hydroxy desloratadine-d4** and to detect and quantify any impurities.

General Methodology:

- Chromatographic System:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
 - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV spectrophotometer at a suitable wavelength.
- Sample Preparation:
 - Accurately weigh and dissolve the **3-Hydroxy desloratadine-d4** standard in the mobile phase or a suitable solvent to a known concentration.
- Analysis:
 - Inject the sample solution into the HPLC system.
 - Record the chromatogram for a sufficient run time to allow for the elution of the main peak and any potential impurities.
- Calculation:
 - Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine the purity.

Bioanalytical Method for Quantification in Human Plasma by LC-MS/MS

Objective: To quantify the concentration of 3-Hydroxy desloratadine in human plasma using **3-Hydroxy desloratadine-d4** as an internal standard. This method is crucial for pharmacokinetic studies.

Methodology:

- Sample Preparation (Solid Phase Extraction - SPE):
 - Precondition an SPE plate (e.g., SPEC SCX) with 400 µL of methanol followed by 400 µL of 2% formic acid.[7]
 - Dilute a 250 µL aliquot of the human plasma sample with 500 µL of 2% formic acid solution containing a known concentration of **3-Hydroxy desloratadine-d4** (internal standard).[7]
 - Apply the diluted sample to the preconditioned SPE plate under vacuum.[7]
 - Wash the plate sequentially with 400 µL of 2% formic acid solution and 400 µL of 2% formic acid in acetonitrile:methanol (70:30, v/v).[7]
 - Elute the analyte and internal standard with two 200 µL aliquots of 4% ammonium hydroxide in methanol:acetonitrile:water (45:45:10, v/v/v).[7]
 - Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in 150 µL of the mobile phase for LC-MS/MS analysis.[7]
- LC-MS/MS Analysis:
 - HPLC System:
 - Column: C18 column (e.g., 2 x 50 mm).[7]
 - Mobile Phase A: 10 mM ammonium formate in methanol with 0.2% formic acid.[7]
 - Mobile Phase B: 10 mM ammonium formate in water with 0.2% formic acid.[7]
 - Flow Rate: 250 µL/min.[7]
 - Gradient: 20-90% Mobile Phase A over 3.5 minutes.[7]
 - Mass Spectrometry:
 - Ionization: Positive ion electrospray.[7]

- Mode: Multiple Reaction Monitoring (MRM).[[7](#)]
- MRM Transition for 3-Hydroxy desloratadine: m/z 327.2 → m/z 275.1.[[7](#)]
- Expected MRM Transition for **3-Hydroxy desloratadine-d4**: Approximately m/z 331.2 → m/z 279.1 (adjusted for the mass of four deuterium atoms).

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for the certification of a batch of **3-Hydroxy desloratadine-d4**.

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Caption: Quality Control Workflow for **3-Hydroxy desloratadine-d4**.

This comprehensive guide provides essential technical information for researchers and professionals working with **3-Hydroxy desloratadine-d4**. Adherence to these specifications

and analytical protocols is crucial for maintaining the integrity and reliability of research and development activities.

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